N'-(Desmethyl)azithromycin
Overview
Description
N’-(Desmethyl)azithromycin is a metabolite of azithromycin, a widely used macrolide antibiotic. Azithromycin is known for its effectiveness in treating various bacterial infections, including sexually transmitted diseases, respiratory tract infections, and skin infections . N’-(Desmethyl)azithromycin retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N’-(Desmethyl)azithromycin involves the demethylation of azithromycin. One method includes dissolving azithromycin in a methanol solution, followed by the addition of an oxidant solution. The reaction mixture is then agitated until the reaction is complete, and the crude product is dried. The crude product is re-crystallized using an acetone solution to obtain pure N’-(Desmethyl)azithromycin .
Industrial Production Methods: Industrial production of N’-(Desmethyl)azithromycin typically involves large-scale synthesis using similar methods as described above. The process includes dissolving azithromycin in acetone, adding activated carbon, formaldehyde, and formic acid, followed by refluxing the solution. Sodium hydroxide is then added to induce precipitation, and the product is isolated .
Chemical Reactions Analysis
Types of Reactions: N’-(Desmethyl)azithromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azithromycin oxide.
Reduction: Reduction reactions can convert azithromycin oxide back to N’-(Desmethyl)azithromycin.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidants include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and ferrous sulfate are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Azithromycin oxide.
Reduction: N’-(Desmethyl)azithromycin.
Substitution: Various substituted azithromycin derivatives.
Scientific Research Applications
N’-(Desmethyl)azithromycin has several scientific research applications:
Biology: Studied for its potential anti-infective, anti-proliferative, and anti-inflammatory properties.
Medicine: Investigated for its role in treating bacterial infections and its pharmacokinetic properties.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
N’-(Desmethyl)azithromycin exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, thereby preventing bacterial growth. The compound also exhibits immunomodulatory effects, which contribute to its anti-inflammatory properties .
Comparison with Similar Compounds
Azithromycin: The parent compound, widely used as an antibiotic.
3’-N-Demethylazithromycin: Another demethylated derivative of azithromycin.
Azithromycin oxide: An oxidized form of azithromycin.
Uniqueness: N’-(Desmethyl)azithromycin is unique due to its specific demethylation at the nitrogen atom, which alters its pharmacokinetic and pharmacodynamic properties compared to azithromycin. This modification can lead to differences in its antibacterial activity and metabolic stability .
Properties
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)39(12)18-19(2)16-35(8,44)32(51-34-28(40)25(38-11)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYUKBLYECHAGN-HOQMJRDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169356 | |
Record name | N'-(Desmethyl)azithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172617-84-4 | |
Record name | N'-(Desmethyl)azithromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-(Desmethyl)azithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(DESMETHYL)AZITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E93A68ETO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental concern regarding azithromycin and its metabolites like N'-(desmethyl)azithromycin from pharmaceutical waste?
A1: Pharmaceutical effluents containing azithromycin and its metabolites, including this compound, pose a significant ecological risk. [] These compounds are often found in high concentrations in wastewater from pharmaceutical manufacturing. [] Studies have shown that these effluents exhibit high toxicity to various freshwater organisms, including algae, daphnia, and zebrafish embryos. [] Moreover, the presence of azithromycin can contribute to the dissemination of antibiotic resistance genes in the environment. [] This is concerning because resistant bacteria in the environment can transfer resistance genes to human pathogens, making infections harder to treat.
Q2: How is this compound metabolized in different species?
A2: Research on ball pythons (Python regius) shows that this compound is one of the several metabolites identified after azithromycin administration. [] Interestingly, the study identified this metabolite in the skin of the pythons, alongside descladinose-azithromycin and 3'-N-desmethyl,9a-N-desmethyl-azithromycin. [] This highlights the diverse metabolic pathways of azithromycin across different species, leading to varying metabolite profiles in different tissues.
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